diphenyl(2-{[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}phenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE is a complex organic compound with a molecular formula of C31H33NO2 and a molecular weight of 451.61 . This compound features a bicyclic structure with a trimethylbicyclo[2.2.1]heptane moiety, which is known for its stability and unique chemical properties .
Preparation Methods
The synthesis of DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE can be achieved through various synthetic routes. One common method involves the condensation of (+)-camphor hydrazide with valproic acid chloride using the Einhorn variation of the Schotten–Baumann method . This reaction typically yields the desired compound in high purity and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE undergoes various chemical reactions, including:
Scientific Research Applications
DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and exhibit comparable chemical properties.
Camphor derivatives: Compounds derived from camphor also possess similar structural features and biological activities.
The uniqueness of DIPHENYL{2-[(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)AMINO]PHENYL}METHYL ACETATE lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Properties
Molecular Formula |
C31H33NO2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[diphenyl-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenyl]methyl] acetate |
InChI |
InChI=1S/C31H33NO2/c1-22(33)34-31(23-13-7-5-8-14-23,24-15-9-6-10-16-24)26-17-11-12-18-27(26)32-28-21-25-19-20-30(28,4)29(25,2)3/h5-18,25H,19-21H2,1-4H3 |
InChI Key |
IRSPQEHWPHAWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3N=C4CC5CCC4(C5(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.